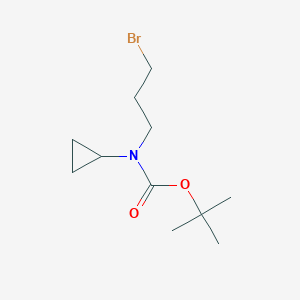

tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWGFTQWJRGRRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCBr)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process by providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl N-(3-bromopropyl)-N-cyclopropylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: The compound can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Elimination Reactions: Strong bases like potassium tert-butoxide are used, and the reactions are typically conducted at high temperatures.

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(3-bromopropyl)-N-cyclopropylcarbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of cyclopropyl-containing carbamates on enzyme activity and protein function. It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Medicine: Its ability to modify enzyme activity makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate primarily involves its alkylating properties. The compound readily reacts with nucleophilic groups such as amines and thiols, resulting in the formation of covalent bonds. This alkylation can inhibit enzyme activity by modifying the active site of the enzyme, thereby preventing substrate binding and catalysis . The molecular targets and pathways involved depend on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Substituent Variations

- Cyclopropyl vs. Methyl Groups: Replacement of the cyclopropyl group with methyl (e.g., tert-butyl N-(3-bromopropyl)-N-methylcarbamate, ) reduces steric hindrance, enabling faster alkylation kinetics.

- Bromoalkyl Chain Length and Position :

tert-Butyl N-(4-bromo-3-oxobutyl)-N-methylcarbamate (CAS 1566794-10-2, ) features a longer chain with a ketone group, increasing polarity and altering reactivity in oxidation-sensitive reactions compared to the 3-bromopropyl analog .

Functional Group Modifications

- Hydroxypropyl vs. Bromopropyl :

tert-Butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate () replaces bromine with a hydroxyl group, enhancing solubility in polar solvents but eliminating its utility as a leaving group in alkylation . - Azide and Thioxo Derivatives: tert-Butyl N-(3-azidopropyl)-N-cyclopropylcarbamate () and tert-butyl N-(3-amino-3-thioxopropyl)carbamate (CAS 77152-97-7, ) introduce azide and thioamide functionalities, respectively. These derivatives are tailored for click chemistry (azide) or metal coordination (thioxo), diverging from the bromoalkyl’s role in nucleophilic substitutions .

Research Findings

Reactivity and Stability

Discrepancies and Limitations

- lists conflicting molecular weights (215.29 and 159.66). Recalculation confirms 215.29 as correct based on C₁₁H₂₁NO₃ .

- CAS numbers for several analogs (e.g., azide derivative) remain unlisted, highlighting gaps in public databases .

Biological Activity

tert-Butyl N-(3-bromopropyl)-N-cyclopropylcarbamate is an organic compound with the molecular formula C11H20BrNO2. It is recognized for its diverse applications in biological research, particularly in studying enzyme activity and protein interactions. This article delves into the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The compound is synthesized through the reaction of tert-butyl carbamate with 3-bromopropylamine, typically facilitated by a base such as triethylamine under inert conditions. The resulting product can be purified through recrystallization or chromatography. Its structure features a tert-butyl group, a bromopropyl chain, and a cyclopropyl group, which contribute to its unique reactivity profile.

The primary mechanism of action for tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate involves its ability to alkylate nucleophilic sites on enzymes. This interaction modifies the active site of enzymes, potentially inhibiting their function by preventing substrate binding. The presence of the cyclopropyl group enhances the compound's steric and electronic properties, making it a valuable tool in biochemical studies.

Biological Activity

Research indicates that tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate exhibits significant biological activity:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Protein Interaction Studies : It is utilized in studies examining how cyclopropyl-containing carbamates affect protein function, contributing to drug discovery efforts.

- Potential Therapeutic Applications : Due to its ability to modify enzyme activity, it holds promise in developing new pharmaceuticals aimed at specific diseases.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Enzyme Activity Modulation : In a study focusing on enzyme kinetics, tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate was found to significantly alter the activity of serine hydrolases. The inhibition was attributed to the formation of covalent bonds with the active site residues.

- Drug Discovery Applications : Research involving this compound has been pivotal in identifying new inhibitors for cancer-related enzymes. Its unique structure allows for selective targeting, which is crucial in minimizing side effects associated with traditional therapies.

- Comparative Studies : When compared to similar compounds lacking the cyclopropyl moiety, tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate demonstrated enhanced reactivity and specificity towards certain enzymatic targets, underscoring the importance of structural features in biological activity.

Data Table: Comparison of Biological Activities

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate, and how do reaction conditions influence yield?

The compound is synthesized via sequential alkylation and carbamate protection. A typical approach involves reacting tert-butyl N-cyclopropylcarbamate (CAS: 132844-48-5, synthesized from cyclopropylamine and Boc anhydride) with 1,3-dibromopropane under basic conditions (e.g., NaH in DMF at 60°C for 16 h) . Yield optimization requires precise stoichiometric ratios (1.2 equiv. of 1,3-dibromopropane) and inert atmosphere to minimize hydrolysis of the bromopropyl intermediate . Side products, such as di-alkylated byproducts, can arise if excess dibromopropane is used, necessitating chromatographic purification (e.g., silica gel with hexane/ethyl acetate) .

Q. What purification methods are recommended to isolate tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate from reaction mixtures?

Post-synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities. Subsequent column chromatography with gradients of hexane:ethyl acetate (4:1 to 2:1) resolves the target compound from unreacted cyclopropylamine derivatives or brominated side products . Recrystallization in cold ether or dichloromethane-hexane mixtures improves purity (>97%), as evidenced by melting point consistency (e.g., 72–74°C, lit. range) .

Q. How can the structure of tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate be confirmed?

Key characterization methods include:

- NMR : NMR shows distinct signals for the cyclopropyl group (δ 0.5–1.0 ppm, multiplet), tert-butyl group (δ 1.4 ppm, singlet), and bromopropyl chain (δ 3.4–3.6 ppm, triplet for Br–CH) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 294.08 (CHBrNO) .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C–O–C of carbamate) validate the functional groups .

Advanced Research Questions

Q. How does the bromopropyl chain influence the reactivity of tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate in nucleophilic substitution reactions?

The bromine atom at the terminal position undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form functionalized intermediates. For example, reaction with sodium azide yields tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate, a precursor for click chemistry applications . Steric hindrance from the cyclopropyl group slows reactivity compared to linear analogs, requiring elevated temperatures (60–80°C) and polar aprotic solvents (DMF or acetonitrile) .

Q. What are the stability considerations for tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate under varying storage conditions?

The compound is moisture-sensitive due to the hydrolytic lability of the carbamate group. Long-term storage at –20°C under argon in amber vials prevents degradation . Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when protected from light .

Q. How can conflicting safety data (e.g., GHS classifications) for structurally similar carbamates be reconciled?

Discrepancies arise from variations in substituents and purity. For example, tert-butyl N-(3-bromopropyl)-N-methylcarbamate (CAS: 170384-29-9) is classified as non-hazardous , while analogs with nitro groups may exhibit toxicity. Always validate safety protocols using batch-specific SDS and conduct in-house toxicity screening (e.g., Ames test for mutagenicity) .

Q. What strategies mitigate side reactions during the synthesis of tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate derivatives?

Common issues include:

- Elimination Reactions : Use mild bases (e.g., KCO instead of NaH) to minimize β-hydride elimination .

- Oxidation of Cyclopropane : Avoid strong oxidizing agents; replace DMF with THF if ring-opening is observed .

- Purification Challenges : Employ preparative HPLC for polar derivatives (C18 column, acetonitrile/water gradient) .

Methodological Guidance

Q. How to analyze trace impurities in tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate batches?

Q. What computational tools predict the physicochemical properties of tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.